(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZTVAKQDBAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Reaction Mechanism
The benzofuran core is constructed via base-mediated cyclization between 5-hydroxy-2-hydroxybenzaldehyde and 4-bromophenacyl bromide (Fig. 1). The phenolic hydroxyl group at position 2 deprotonates under basic conditions (K₂CO₃/EtOH), enabling nucleophilic attack on the α-carbon of the phenacyl bromide. Subsequent intramolecular cyclization eliminates HBr, forming the furan ring. The 4-bromophenyl group is retained at position 3 due to the inherent electrophilicity of the phenacyl carbonyl, while the 5-hydroxy group originates from the starting aldehyde.
Critical Parameters :
Synthetic Procedure and Intermediate Isolation
A mixture of 5-hydroxy-2-hydroxybenzaldehyde (1.0 equiv) and 4-bromophenacyl bromide (1.05 equiv) in ethanol is treated with K₂CO₃ (2.0 equiv) and refluxed for 90 minutes. Post-reaction, the crude product is cooled, filtered, and recrystallized from dichloromethane/n-hexane (1:5) to yield the benzofuran intermediate 3a (Fig. 2).
Yield Optimization :
-
Scale : 1 mmol-scale reactions achieve 67–79% isolated yields.
-
Purification : Column chromatography (SiO₂, n-hexane/EtOAc 4:1) removes unreacted phenacyl bromide.
Palladium-Catalyzed Cross-Coupling for Functionalization
Suzuki-Miyaura Coupling for Aryl Group Introduction
Post-cyclization, the 4-bromophenyl group is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and (4-bromophenyl)boronic acid (Fig. 3). The benzofuran intermediate 3a is dissolved in 1,2-dimethoxyethane/water (3:1) with K₂CO₃ (2.5 equiv) and heated at 80°C for 24 hours.
Reaction Conditions :
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄ ensures efficient coupling.
-
Temperature : Elevated temperatures (80°C) accelerate transmetalation.
Post-Reaction Workup :
The mixture is extracted with EtOAc, dried over Na₂SO₄, and purified via preparative TLC (n-hexane/toluene 5:1) to isolate the target compound.
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
The IR spectrum of the final product confirms key functional groups:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 67–79 | ≥95 | One-pot synthesis |
| Suzuki Coupling | 39–71 | ≥90 | Late-stage functionalization |
Challenges in Regioselectivity and Byproduct Formation
Competing Cyclization Pathways
Unsubstituted phenolic aldehydes may form regioisomeric benzofurans due to ambiguous electrophilic sites. For example, 2-hydroxybenzaldehydes lacking a 5-substituent yield mixtures of 5- and 7-substituted products.
Mitigation Strategy :
-
Directing Groups : Introducing electron-withdrawing groups (e.g., –NO₂) at position 5 enhances regioselectivity.
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Steric Effects : Bulkier phenacyl bromides (e.g., 4-bromo-2-methylphenacyl) favor single-isomer formation.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of (4-bromophenyl)(5-oxo-1-benzofuran-3-yl)methanone.
Reduction: Formation of (4-bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanol.
Substitution: Formation of (4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone.
Scientific Research Applications
Chemical Synthesis
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules, particularly in the development of benzofuran derivatives, which are known for their diverse biological activities.
The compound exhibits promising biological properties, including:
- Anticancer Activity : Studies have shown that derivatives of benzofuran, including this compound, can inhibit cancer cell proliferation. For instance, it has been tested against various human cancer cell lines such as KB, Hep-G2, Lu-1, and MCF7, demonstrating significant cytotoxic effects with IC50 values ranging from 1.39 to 8.03 µM .
- Antimicrobial Properties : The brominated structure enhances its interaction with microbial targets, making it effective against a range of bacteria and fungi .
Pharmacological Research
This compound has been investigated for its potential therapeutic effects:
- Inhibition of SIRT1 : It has been identified as an inhibitor of SIRT1, an enzyme involved in cellular regulation and metabolism. This inhibition can influence gene expression related to metabolic pathways and inflammation .
Material Science
Due to its unique chemical structure, this compound is explored in the development of specialty chemicals and materials with specific properties for industrial applications.
Case Study 1: Antitumor Properties
A study focused on synthesizing various benzofuran analogs found that modifications in the bromine substitution pattern significantly influenced anticancer activity. The compound was part of a series that showed enhanced efficacy against liver cancer cells (Hep-G2) .
Case Study 2: Antimicrobial Efficacy
Research assessing the antimicrobial properties of halogenated benzofurans revealed that increased halogenation correlates with enhanced bioactivity against clinical isolates of bacteria and fungi. This study highlighted the importance of structural modifications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its anticancer effects could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical features of (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone with related compounds:
| Compound Name | Molecular Formula | Substituents (Benzofuran/Phenyl) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₁₅H₉BrO₃ | 5-OH (benzofuran); 4-Br (phenyl) | 325.14 | Hydroxy group enhances hydrogen bonding; bromine improves lipophilicity. |
| (5-Bromo-3-hydroxybenzofuran-2-yl)(4-fluorophenyl)methanone | C₁₅H₈BrFO₃ | 3-OH, 5-Br (benzofuran); 4-F (phenyl) | 341.12 | Fluorine increases electronegativity; bromine at position 5. |
| (4-Chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone | C₁₆H₁₁ClO₃ | 5-OCH₃ (benzofuran); 4-Cl (phenyl) | 298.71 | Methoxy group reduces polarity compared to hydroxy. |
| 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone | C₂₁H₂₁NO₅ | 5-OH, 4-morpholinylmethyl (benzofuran); 4-OCH₃ (phenyl) | 367.40 | Morpholine adds basicity; methoxy enhances solubility. |
| (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | C₁₆H₁₁BrO₂ | 3-CH₃, 5-Br (benzofuran); phenyl | 315.16 | Methyl group increases steric bulk; bromine at position 5. |
| (4-Bromophenyl)phenylmethanone | C₁₃H₉BrO | Phenyl; 4-Br (phenyl) | 261.11 | Lacks benzofuran core; simpler structure for comparative studies. |
Key Observations :
- Hydroxy vs.
- Halogen Effects : Bromine at the phenyl ring (parent compound) increases lipophilicity and may enhance membrane permeability compared to fluorine (e.g., ) or chlorine (e.g., ).
Anticancer Activity
- The parent compound’s analogs, such as (5-bromo-3-hydroxybenzofuran-2-yl)(4-bromophenyl)methanone (IC₅₀: 1.39–8.03 μM on Hep-G2 cells), demonstrate potent cytotoxicity . The dual bromine substitution (benzofuran and phenyl) may synergize to enhance activity.
Antimicrobial Activity
- Pyrazole derivatives like (1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (MIC: 25 µM/mL against Mycobacterium tuberculosis) suggest that bromine and hydroxy groups in non-benzofuran scaffolds also contribute to antimycobacterial effects.
Kinase Inhibition
- The morpholine-containing analog is linked to glycogen synthase kinase-3β (GSK-3β) inhibition, a target in neurodegenerative diseases. The morpholine group likely facilitates binding to the kinase’s ATP pocket.
Biological Activity
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, also known by its CAS number 723247-35-6, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.
The molecular formula of this compound is , with a molar mass of 317.13 g/mol. The compound features a brominated phenyl group and a hydroxyl-substituted benzofuran moiety, which are critical for its biological activity.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, notably inhibiting SIRT1 (Sirtuin 1), which plays a crucial role in cellular regulation and metabolic processes. SIRT1 inhibition can lead to significant alterations in gene expression related to metabolism and inflammation.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : It modulates pathways involved in cell growth and apoptosis.
- Gene Expression : Changes in the expression of genes associated with metabolic pathways have been observed.
- Metabolic Regulation : By inhibiting SIRT1, the compound affects cellular metabolism, potentially influencing conditions like obesity and diabetes.
Molecular Mechanism
At the molecular level, this compound binds to the active site of SIRT1, inhibiting its deacetylase activity. This binding leads to downstream effects on various signaling pathways that regulate cellular homeostasis.
Major Products Formed from Reactions
| Reaction Type | Product |
|---|---|
| Oxidation | (4-bromophenyl)(5-oxo-1-benzofuran-3-yl)methanone |
| Reduction | (4-bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanol |
| Substitution | (4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone |
Antimicrobial Activity
Studies have shown that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains:
Minimum Inhibitory Concentration (MIC) Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 8 |
These results indicate that the compound has potent antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Properties
The benzo[b]furan scaffold has been associated with anticancer activity. Research has highlighted the potential of this compound in inhibiting cancer cell proliferation through:
- Induction of apoptosis.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways involved in cancer metastasis.
In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines .
Case Studies and Research Findings
A review of literature from 2011 to 2022 indicates that benzo[b]furan derivatives, including this compound, show promise in drug discovery due to their multifaceted biological activities . Notably:
- Flynn et al. reported enhanced antiproliferative activity when specific substituents were introduced to the benzofuran ring.
Q & A
Q. What are the common synthetic routes for (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves constructing the benzofuran core followed by coupling with a 4-bromophenyl group. A key approach is the condensation of 5-hydroxybenzofuran derivatives with 4-bromobenzoyl chloride under basic conditions. For example, NaH in THF can deprotonate the hydroxyl group, enabling nucleophilic acylation . Optimization includes:
- Solvent choice : Dry THF or DMF improves reactivity.
- Temperature control : Reactions at 0°C minimize side reactions .
- Purification : Column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) enhances purity. Yield improvements (up to 88%) are achieved by stoichiometric balancing and inert atmospheres .
Q. How do spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- IR spectroscopy : A strong C=O stretch near 1640 cm⁻¹ confirms the ketone group. Broad O-H stretches (~3200 cm⁻¹) indicate the phenolic hydroxyl .
- ¹H NMR : Key signals include:
- ¹³C NMR : The ketone carbon appears at ~182 ppm, while the benzofuran C-O and C-Br carbons resonate at 147–157 ppm .
- Validation : Cross-check integration ratios and coupling constants to rule out tautomeric or conformational ambiguities .
Advanced Research Questions
Q. What strategies are effective in resolving crystallographic disorder or twinning in X-ray structures of this compound, and how does SHELXL facilitate refinement?
Methodological Answer: Crystallographic challenges arise from flexible substituents (e.g., bromophenyl rotation). Strategies include:
Q. How can researchers analyze contradictions between computational predictions and experimental spectral data for derivatives, and what validation steps are critical?
Methodological Answer: Discrepancies often arise from solvation effects or unaccounted tautomers. Methodological steps:
Q. What derivatization strategies enhance the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
